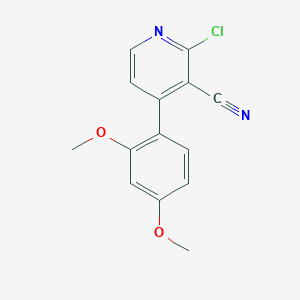

2-Chloro-4-(2,4-dimethoxyphenyl)nicotinonitrile

Description

2-Chloro-4-(2,4-dimethoxyphenyl)nicotinonitrile is a substituted nicotinonitrile derivative characterized by a pyridine core with a chlorine atom at the 2-position and a 2,4-dimethoxyphenyl group at the 4-position. This compound belongs to a broader class of nicotinonitrile derivatives, which are widely studied for their structural diversity and applications in medicinal chemistry, particularly as intermediates in synthesizing bioactive molecules. The presence of electron-donating methoxy groups and electron-withdrawing nitrile and chlorine substituents imparts unique electronic properties, influencing reactivity and biological interactions .

Properties

Molecular Formula |

C14H11ClN2O2 |

|---|---|

Molecular Weight |

274.70 g/mol |

IUPAC Name |

2-chloro-4-(2,4-dimethoxyphenyl)pyridine-3-carbonitrile |

InChI |

InChI=1S/C14H11ClN2O2/c1-18-9-3-4-11(13(7-9)19-2)10-5-6-17-14(15)12(10)8-16/h3-7H,1-2H3 |

InChI Key |

ONTJOBXVCJDITA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=C(C(=NC=C2)Cl)C#N)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Chloro-4-(2,4-dimethoxyphenyl)nicotinonitrile typically involves the reaction of 2,4-dimethoxybenzaldehyde with malononitrile in the presence of ammonium acetate to form the corresponding nicotinonitrile derivative. The chloro group is then introduced using thionyl chloride under controlled conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

2-Chloro-4-(2,4-dimethoxyphenyl)nicotinonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using hydrazine hydrate, resulting in the formation of hydrazino derivatives.

Substitution: The chloro group can be substituted with different amines, such as benzyl amine or piperonyl amine, to form various derivatives.

Common reagents used in these reactions include ammonium acetate, thionyl chloride, and hydrazine hydrate. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Chloro-4-(2,4-dimethoxyphenyl)nicotinonitrile has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Industry: It is used in the development of materials with specific optical and electrical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2,4-dimethoxyphenyl)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, some nicotinonitrile derivatives are known to inhibit kinases, which play a crucial role in cell signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Similar Nicotinonitrile Derivatives

The following table summarizes key structural, physicochemical, and biological properties of 2-Chloro-4-(2,4-dimethoxyphenyl)nicotinonitrile and related compounds:

Structural and Electronic Comparisons

- This contrasts with chlorophenyl-substituted analogs (e.g., ), where electron-withdrawing Cl atoms reduce aromatic ring reactivity. Amino-substituted derivatives (e.g., ) exhibit increased nucleophilicity at the 2-position, enabling diverse functionalization pathways.

Biological Activity

2-Chloro-4-(2,4-dimethoxyphenyl)nicotinonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a chlorinated pyridine ring and a dimethoxy-substituted phenyl group. The presence of both a chlorine atom and methoxy groups enhances its reactivity and solubility, making it a valuable intermediate in organic synthesis.

Anticancer Properties

Research indicates that 2-Chloro-4-(2,4-dimethoxyphenyl)nicotinonitrile exhibits significant anticancer activity. It has been evaluated against various human cancer cell lines, demonstrating promising cytotoxic effects.

- Mechanism of Action : The compound is believed to inhibit specific enzymes involved in cell proliferation, which is crucial for its anticancer properties. For instance, studies have shown that it can effectively inhibit the growth of HeLa (cervical cancer) and HepG2 (liver cancer) cells with IC50 values suggesting potent activity against these cell lines .

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 4.50 ± 0.2 |

| HepG2 | 5.16 ± 0.4 |

Antimicrobial Activity

In addition to its anticancer effects, this compound has been studied for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various pathogens, although specific data on antimicrobial efficacy remains limited compared to its anticancer activity .

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various nicotinonitriles, including 2-Chloro-4-(2,4-dimethoxyphenyl)nicotinonitrile, against human cancer cell lines. The results indicated that this compound exhibited stronger activity than standard chemotherapeutic agents like Doxorubicin (DOX) in some cases.

- Findings :

- Against HeLa cells: IC50 = 4.50 ± 0.2 µg/mL (compared to DOX's IC50 of 5.57 ± 0.4 µg/mL).

- Against HepG2 cells: IC50 = 5.16 ± 0.4 µg/mL (compared to DOX's IC50 of 5.16 ± 0.4 µg/mL).

Study 2: Enzyme Inhibition

Another study focused on the mechanism by which the compound exerts its biological effects. It was found to interact with specific enzymes involved in metabolic pathways related to cancer progression, suggesting potential as an enzyme inhibitor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.